molecular formula C8H13N5O5 B129034 6-Amino-5-azacytidine CAS No. 105331-00-8

6-Amino-5-azacytidine

Cat. No. B129034
CAS RN: 105331-00-8
M. Wt: 259.22 g/mol
InChI Key: HHBIDXKTBPRKSK-TXICZTDVSA-N
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Description

6-Amino-5-azacytidine is a nucleoside that exhibits a growth-inhibitory effect in humans and interferes with the metabolism of purines . It is also a derivative of 5-Azacytidine, a chemotherapeutic agent used to treat patients with acute myelogenous leukemia . It has been found to inhibit the growth of bacteria E. coli .


Molecular Structure Analysis

The molecular formula of 6-Amino-5-azacytidine is C8H13N5O5 . The IUPAC name is 4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one . The molecular weight is 259.22 g/mol . More details about its molecular structure can be found in the references .


Chemical Reactions Analysis

The chemical reactions of 5-azacytosine compounds, including 6-Amino-5-azacytidine, have been studied . These compounds have shown to interact with pyrimidine synthesis de novo, incorporate into RNA and DNA, depress maturation of ribosomal RNA, inhibit RNA and DNA methylation, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-5-azacytidine include a molecular weight of 259.22 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass is 259.09166853 g/mol .

Scientific Research Applications

Leukemia Treatment

5-Azacytidine has been used in the treatment of myeloid malignancies . It is used as a selection agent to establish resistance in Acute Myeloid Leukemia (AML) cell variants . These AZA-resistant variants differ in their responses to other cytosine nucleoside analogs, including 5-aza-2′-deoxycytidine (DAC), as well as in some molecular features .

Epigenetic Changes in Plant Somatic Embryogenesis

5-Azacytidine has been used to promote epigenetic changes in plant somatic embryogenesis . DNA methylation levels can be modified through the use of 5-Azacytidine, an inhibitor of DNA methylation, which has been used during somatic embryogenesis (SE) protocols . The balance between hypomethylation and hypermethylation seems to be the key to SE success .

Inhibition of Cellular Stress Responses

5-Azacytidine, a methyltransferase inhibitor and anticancer drug, can promote several cellular stress responses such as apoptosis, autophagy, and senescence . The action of 5-AzaC is complex and can be modulated by dose, time of treatment, and co-administration with oxidants .

Resistance Mechanism Study

5-Azacytidine is used to study the causes and mechanisms of resistance to demethylating agents . This knowledge is essential for improving the treatment of patients resistant to such treatment .

DNA Methylation Study

5-Azacytidine is used to study the role of DNA methylation in gene expression . It is crucial in understanding the regulation of DNA methylation during the SE process .

Study of Uridine-Cytidine Kinases

5-Azacytidine is used to study the expression of uridine-cytidine kinases 1 and 2 (UCK1 and UCK2) . These kinases are involved in the phosphorylation of histone H2AX, a process that is observed in response to AZA and DAC treatment in cell variants .

Safety And Hazards

The safety data sheet for 6-Amino-5-azacytidine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIDXKTBPRKSK-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-azacytidine

CAS RN

105331-00-8
Record name 6-Amino-5-azacytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-AMINO-5-AZACYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular conformation of 6-Amino-5-azacytidine and how does it compare to other nucleosides?

A1: [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that 6-Amino-5-azacytidine exhibits a preferential conformation similar to purine nucleosides. This includes a dominant g+ (S-type) rotamer around the C(5')-C(4') bond, a preference for the S conformation of the ribose ring, and an inclination towards the anti conformation around the C-N glycosyl bond. [] This conformational similarity might contribute to its biological activity and interactions with cellular targets.

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